Carbazol-9-yl-acetic acid
Overview
Description
Mechanism of Action
Target of Action
Carbazol-9-yl-acetic acid, also known as 2-(9h-carbazol-9-yl)acetic acid, is a carbazole derivative. Carbazole derivatives have been found to exhibit potent inhibitory activity against histone deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histone and are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
It is known that carbazole derivatives can inhibit hdacs . HDACs remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, these compounds can increase the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression .
Biochemical Pathways
This compound is involved in the electrochemical oxidation pathway of carbazole and several N-substituted derivatives . The electrochemical properties of carbazole derivatives provide insight into their oxidation and reduction mechanisms as well as possible subsequent reactions .
Pharmacokinetics
It’s known that the compound is used in the formation of poly(2-(9h-carbazol-9-yl) acetic acid) thin-film by oxidative electropolymerization .
Result of Action
The result of the action of this compound is the formation of a poly(2-(9H-carbazol-9-yl) acetic acid) thin-film . This film shows a green color in the oxidized state and high transmittance in the neutral state . The film is soluble in common organic solvents, such as DMSO, THF, NMP, and DMAC .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the electrochemical polymerization of the compound was performed in a reaction medium containing the monomer and 0.1 M TBABF4 mixture in acetonitrile (ACN) using repeated cycling at a scanning rate of 250 mV . The proportion of this compound in the electrodeposited polymer films has an impact on the adhesion strength values measured by AFM .
Biochemical Analysis
Biochemical Properties
Carbazol-9-yl-acetic acid plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative processes, such as cytochrome P450 enzymes, which facilitate its metabolism and subsequent biochemical reactions . The nature of these interactions often involves the formation of intermediate metabolites that can further participate in various biochemical pathways .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, this compound has been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of various enzymes, depending on the context of its interaction . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular responses, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where specific dosages are required to elicit significant biochemical and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can influence the compound’s bioavailability and activity, affecting its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular transport mechanisms, such as ATP-binding cassette (ABC) transporters . These interactions can affect the compound’s efficacy and toxicity, depending on its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbazol-9-yl-acetic acid typically involves the functionalization of carbazole at the 9-position. One common method includes the reaction of carbazole with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also crucial aspects of industrial production to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: Carbazol-9-yl-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the acetic acid moiety to an alcohol.
Substitution: The acetic acid group can participate in substitution reactions, where the carboxyl group is replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or silver oxide in aqueous media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromoacetic acid in the presence of a base like potassium carbonate in DMF.
Major Products:
Oxidation: Bicarbazyl and oligomeric carbazole derivatives.
Reduction: Carbazol-9-yl-ethanol.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
Carbazol-9-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its structural similarity to biologically active carbazole derivatives.
Industry: In the field of organic electronics, this compound is used in the fabrication of photovoltaic solar cells, where it serves as a hole transport layer or extraction layer, enhancing the efficiency and stability of the devices
Comparison with Similar Compounds
Carbazole: The parent compound, known for its high hole-transporting capabilities and strong fluorescence.
9-Methyl-9H-carbazole: A derivative with a methyl group at the 9-position, used in similar applications but with different electronic properties.
2-Carbazol-9-yl-ethanol: A reduction product of carbazol-9-yl-acetic acid, used in various chemical syntheses
Uniqueness: this compound is unique due to its combination of a carbazole moiety with an acetic acid group, which allows it to form stable self-assembled monolayers. This property makes it particularly valuable in the field of organic electronics, where it enhances the performance and stability of photovoltaic devices .
Properties
IUPAC Name |
2-carbazol-9-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDMLLFEZXXJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384666 | |
Record name | Carbazol-9-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-80-1 | |
Record name | 9-Carbazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazol-9-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Carbazoleacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-CARBAZOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547WS9128O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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